molecular formula C15H20FN3O B500299 1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine CAS No. 941912-64-7

1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine

Cat. No. B500299
CAS RN: 941912-64-7
M. Wt: 277.34g/mol
InChI Key: YPCWJYUBCUHOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine, commonly known as FPPP, is a synthetic compound that belongs to the piperazine family. FPPP has gained attention in the scientific community due to its potential use as a research chemical.

Mechanism of Action

FPPP acts as an agonist for certain neurotransmitter receptors in the brain, including dopamine and serotonin receptors. By binding to these receptors, FPPP can increase the release of these neurotransmitters, leading to an increase in their activity. This can result in a variety of effects, including increased mood, increased energy, and increased motivation.
Biochemical and Physiological Effects:
FPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and energy. FPPP has also been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.

Advantages and Limitations for Lab Experiments

FPPP has several advantages as a research chemical. It has high affinity for certain neurotransmitter receptors, which makes it a valuable tool for studying their function. FPPP is also relatively easy to synthesize and can be obtained in pure form using chromatography techniques. However, FPPP has several limitations as a research chemical. It can be difficult to work with due to its potency and potential for toxicity. Additionally, FPPP has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.

Future Directions

There are several future directions for research involving FPPP. One area of interest is the study of FPPP's effects on the brain and how it can be used to treat psychiatric disorders such as depression and anxiety. Another area of interest is the study of FPPP's potential as a tool for studying drug abuse and addiction. Additionally, further research is needed to fully understand the potential risks and benefits of FPPP as a research chemical.
In conclusion, FPPP is a synthetic compound that has potential as a research chemical due to its affinity for certain neurotransmitter receptors. It has been used in the study of drug abuse and addiction, as well as the study of neurotransmitter function in the brain. While FPPP has several advantages as a research chemical, it also has limitations and potential risks. Further research is needed to fully understand the potential uses and risks of FPPP.

Synthesis Methods

FPPP can be synthesized using a multi-step process that involves the reaction of 1-(2-fluorophenyl)piperazine with pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-carbonyldiimidazole, and a base, such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure FPPP.

Scientific Research Applications

FPPP has been used in scientific research as a tool to study the effects of certain neurotransmitters, such as dopamine and serotonin, on the brain. FPPP has been shown to have affinity for these receptors, which makes it a valuable tool for studying their function. FPPP has also been used in the study of drug abuse and addiction, as it can mimic the effects of certain drugs on the brain.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O/c16-13-5-1-2-6-14(13)17-9-11-19(12-10-17)15(20)18-7-3-4-8-18/h1-2,5-6H,3-4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCWJYUBCUHOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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